molecular formula C14H22N2O B4565421 N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide

N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide

Cat. No.: B4565421
M. Wt: 234.34 g/mol
InChI Key: ZGOJVHZWGJBQDP-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a glycinamide backbone substituted with a 2,6-diethylphenyl group and two N,N-dimethyl groups

Scientific Research Applications

Chemistry: In chemistry, N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit properties such as anti-inflammatory or analgesic activities .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel materials with specific properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide typically involves the reaction of 2,6-diethylaniline with chloroacetic acid to form N-(2,6-diethylphenyl)-2-chloroacetamide. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogen atoms onto the aromatic ring .

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

  • N-(2,6-diethylphenyl)-2-chloroacetamide
  • N-(2,6-diethylphenyl)-2-(2-pyridinylthio)acetamide
  • N-(2,6-diethylphenyl)maleimide

Comparison: Compared to similar compounds, N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide is unique due to its dual N,N-dimethyl substitution, which imparts distinct chemical properties. This structural feature enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-11-8-7-9-12(6-2)14(11)15-13(17)10-16(3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOJVHZWGJBQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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